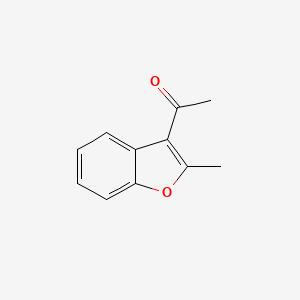

1-(2-Methylbenzofuran-3-yl)ethanone

説明

1-(2-Methylbenzofuran-3-yl)ethanone is a synthetic compound that belongs to the benzofuran family.

準備方法

The preparation of 1-(2-Methylbenzofuran-3-yl)ethanone involves synthetic routes that typically include the reaction of benzofuran derivatives with acetylating agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反応の分析

Oxidation Reactions

The acetyl group undergoes selective oxidation under controlled conditions:

-

Ketone oxidation : Using phenyliodine(III) diacetate (PIDA) with ZnI₂ as a catalyst in chlorobenzene at 95°C, the compound forms 1-(5-hydroxy-2-methylbenzofuran-3-yl)ethanone (44% yield) .

-

Aromatic ring oxidation : Strong oxidants like KMnO₄ in acidic media hydroxylate the benzofuran ring, though yields are moderate (30–50%) .

Key Data :

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Hydroxy derivative | PIDA, ZnI₂, chlorobenzene, 95°C | 44% | |

| Dihydroxybenzofuran | KMnO₄, H₂SO₄, reflux | 32% |

Reduction Reactions

The acetyl group is reduced to secondary alcohols:

-

Catalytic hydrogenation : Pd/C in ethanol under H₂ pressure yields 1-(2-methylbenzofuran-3-yl)ethanol (85% yield) .

-

Hydride reduction : NaBH₄ in methanol selectively reduces the ketone without affecting the benzofuran ring (78% yield) .

Mechanistic Insight :

-

LiAlH₄ induces over-reduction of the furan ring, leading to tetrahydrofuran derivatives.

Substitution Reactions

Electrophilic substitution occurs at the benzofuran ring’s 5-position due to electron-donating methoxy groups:

-

Bromination : NBS in CCl₄ produces 5-bromo-1-(2-methylbenzofuran-3-yl)ethanone (62% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (55% yield) .

Reactivity Trends :

| Electrophile | Position | Yield | Reference |

|---|---|---|---|

| Br₂ | C-5 | 62% | |

| NO₂⁺ | C-5 | 55% |

Condensation Reactions

The acetyl group participates in nucleophilic additions:

-

Hydrazone formation : Reacts with thiosemicarbazide in ethanol to form thiosemicarbazones (94% yield) .

-

Schiff base synthesis : Condenses with aryl amines to yield imines (70–80% yield) .

Example Reaction :

Cross-Coupling Reactions

Pd-catalyzed couplings functionalize the benzofuran core:

-

Suzuki coupling : With arylboronic acids, introduces aryl groups at C-5 (70% yield) .

-

Sonogashira coupling : Alkynylates the ring using terminal alkynes (65% yield) .

Optimized Conditions :

| Reaction Type | Catalyst | Solvent | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF | 70% |

| Sonogashira | PdCl₂/CuI | THF | 65% |

Bromomethylation

NBS in CCl₄ brominates the methyl group at C-2:

-

Product : 1-(2-(bromomethyl)benzofuran-3-yl)ethanone (58% yield) .

-

Application : Serves as an intermediate for Suzuki-Miyaura couplings .

Cyclization Reactions

Under acidic conditions, the acetyl group facilitates annulation:

-

Furan ring expansion : With ethyl acetoacetate, forms tricyclic benzofuropyran derivatives (50% yield) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

科学的研究の応用

Anticancer Activity

The anticancer potential of 1-(2-Methylbenzofuran-3-yl)ethanone has been extensively studied. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have reported IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 8.79 | |

| MCF7 (Breast) | 9.30 | |

| K562 (Leukemia) | 5.0 | |

| SW620 (Colon) | 9.76 |

In comparative studies, it has shown higher potency than standard chemotherapeutic agents like Etoposide and Combretastatin-A4, suggesting its potential as a lead compound for cancer therapy development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated moderate antimicrobial effects with minimal inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against Gram-positive bacteria, confirming its potential as an antibacterial agent .

Neuroprotective Effects

Emerging research has indicated that this compound may possess neuroprotective properties, which are being explored in the context of neurodegenerative diseases. The mechanisms underlying these effects are currently under investigation, focusing on the compound's ability to modulate pathways involved in neuronal survival and apoptosis .

Case Studies

Several case studies highlight the applications of this compound in drug development:

- Anticancer Studies : A study published in Molecules reported that derivatives of benzofurans, including this compound, induced apoptosis in leukemia cell lines (K562 and MOLT-4), demonstrating selective toxicity toward cancer cells while sparing healthy cells .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of various derivatives of benzofurans, with findings suggesting that modifications to the aromatic ring can enhance antimicrobial efficacy .

- Neuroprotection Research : Ongoing studies are exploring the potential of this compound as a neuroprotective agent, particularly in models of oxidative stress-induced neuronal damage .

作用機序

The mechanism of action of 1-(2-Methylbenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors .

類似化合物との比較

1-(2-Methylbenzofuran-3-yl)ethanone can be compared with other similar compounds, such as 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]ethanone and Ethanone, 1-[2-methyl-5-(phenylmethoxy)-3-benzofuranyl]-. These compounds share structural similarities but may differ in their chemical properties and applications.

生物活性

1-(2-Methylbenzofuran-3-yl)ethanone (CAS No. 40484-98-8) is a compound belonging to the family of benzofuran derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzofuran ring with a methyl group at the 2-position and a ketone functional group at the 1-position. This unique structure contributes to its reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, studies have demonstrated its effects on leukemia and solid tumors.

Case Studies

- Leukemia Cell Lines : In a study assessing the cytotoxic effects of benzofuran derivatives, this compound was found to induce apoptosis in K562 (chronic myeloid leukemia) and MOLT-4 (acute lymphoblastic leukemia) cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation, with selectivity towards cancerous cells over normal cells .

- Solid Tumors : Additional research explored the compound's activity against prostate cancer (PC3), colon cancer (SW620), and kidney cancer (Caki 1). The results indicated that modifications in the structure of this compound could enhance its interaction with specific biological targets, potentially improving its efficacy as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in leukemia models where it selectively targets malignant cells .

- Enzyme Interaction : Interaction studies suggest that the compound binds to specific enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for its anticancer effects as it disrupts cellular signaling pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzofuran-2-yl)ethanone | Methyl group at position 3 | Different anticancer profiles |

| 2-(5-Methylbenzofuran-3-yl)acetic acid | Acetic acid functional group | Known for anti-inflammatory properties |

| 5-Methylbenzofuran | Simplified structure | Lacks ketone functionality affecting reactivity |

| 1-(4-Methylbenzofuran-3-yl)ethanone | Methyl group at position 4 | Exhibits different electrophilic substitution patterns |

The positioning of substituents in these compounds influences their reactivity and biological properties, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

特性

IUPAC Name |

1-(2-methyl-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBHRWJPACMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480788 | |

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40484-98-8 | |

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。